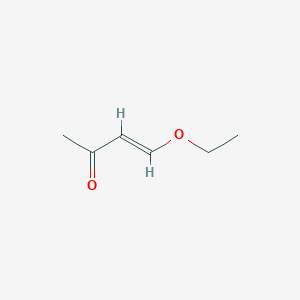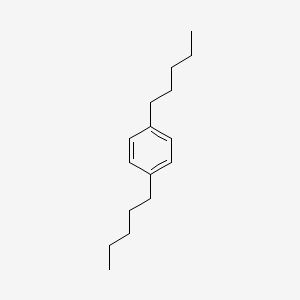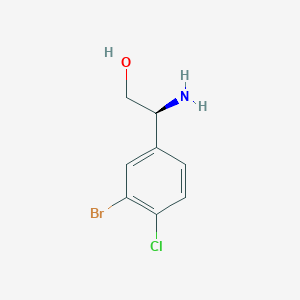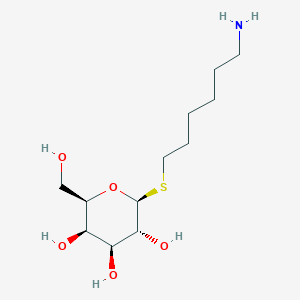
4-Ethoxybut-3-EN-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxybut-3-EN-2-one is an organic compound with the molecular formula C6H10O2 It is characterized by the presence of an ethoxy group attached to a butenone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybut-3-EN-2-one typically involves the reaction of ethyl vinyl ether with a suitable acylating agent. One common method is the reaction of ethyl vinyl ether with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.
化学反应分析
Types of Reactions: 4-Ethoxybut-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Ethoxybut-3-EN-2-one finds applications in several areas of scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 4-Ethoxybut-3-EN-2-one involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, participating in reactions with nucleophiles such as proteins and nucleic acids. These interactions can modulate enzyme activity, gene expression, and cellular signaling pathways.
相似化合物的比较
4-Methoxybut-3-EN-2-one: Similar structure with a methoxy group instead of an ethoxy group.
4-Propoxybut-3-EN-2-one: Contains a propoxy group in place of the ethoxy group.
4-Butoxybut-3-EN-2-one: Features a butoxy group instead of the ethoxy group.
Uniqueness: 4-Ethoxybut-3-EN-2-one is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in synthesis and research.
属性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC 名称 |
(E)-4-ethoxybut-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-3-8-5-4-6(2)7/h4-5H,3H2,1-2H3/b5-4+ |
InChI 键 |
ZUSVCKYTCMDOOP-SNAWJCMRSA-N |
手性 SMILES |
CCO/C=C/C(=O)C |
规范 SMILES |
CCOC=CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749394.png)
![[(2-Ethoxy-2-oxoethyl)carbamoyl]formic acid](/img/structure/B11749403.png)

![{1-[(tert-butoxy)carbonyl]-5-methyl-1H-pyrrol-2-yl}boronic acid](/img/structure/B11749421.png)

![5-methyl-1-(2-methylpropyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11749443.png)


![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749453.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749460.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11749462.png)
![N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide](/img/structure/B11749477.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749483.png)

